molecular formula C12H11N3O4S B3020679 6-hydroxy-N-(4-(methylsulfonyl)phenyl)pyrimidine-4-carboxamide CAS No. 2034255-33-7

6-hydroxy-N-(4-(methylsulfonyl)phenyl)pyrimidine-4-carboxamide

Cat. No.: B3020679
CAS No.: 2034255-33-7
M. Wt: 293.3
InChI Key: ZOJQEUIGRALTLW-UHFFFAOYSA-N
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Description

6-hydroxy-N-(4-(methylsulfonyl)phenyl)pyrimidine-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the exploration of novel therapeutics for autoimmune and inflammatory diseases. This pyrimidine-4-carboxamide derivative is designed for research applications only and is not intended for diagnostic or therapeutic use. Pyrimidine-based compounds are recognized as privileged scaffolds in drug discovery due to their versatility and ability to interact with diverse biological targets . Specifically, derivatives within the 6-aminopyrimidine-4-carboxamide family have been identified as potent ligands for the sphingosine 1-phosphate (S1P) receptor . The S1P receptor is a critical G-protein-coupled receptor involved in lymphocyte trafficking and is a validated therapeutic target for conditions such as multiple sclerosis . Modulation of this receptor can induce immunosuppressive effects, making it a key area of investigation for autoimmune disorders. Beyond multiple sclerosis, research into related carboxamide compounds suggests potential applicability across a broad spectrum of autoimmune and chronic inflammatory conditions, including but not limited to rheumatoid arthritis, psoriasis, inflammatory bowel disease, and type 1 diabetes mellitus . The presence of both the hydroxy and methylsulfonyl functional groups on this molecule contributes to its physicochemical properties, potentially enhancing its ability to form key hydrogen bonds and improving its pharmacokinetic profile . Researchers can utilize this high-quality compound for hit-to-lead optimization, structure-activity relationship (SAR) studies, and in vitro biological screening. Please note: This product is for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-methylsulfonylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c1-20(18,19)9-4-2-8(3-5-9)15-12(17)10-6-11(16)14-7-13-10/h2-7H,1H3,(H,15,17)(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJQEUIGRALTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(4-(methylsulfonyl)phenyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the hydroxy group, the methylsulfonyl phenyl group, and the carboxamide group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired production scale. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-(4-(methylsulfonyl)phenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methylsulfonyl phenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

While a direct and comprehensive study on the applications of "6-hydroxy-N-(4-(methylsulfonyl)phenyl)pyrimidine-4-carboxamide" is not available in the provided search results, the information present allows for an understanding of its potential applications, particularly in scientific research. The compound is identified by the CAS number 2034255-33-7 .

Potential Research Applications

  • RET Kinase Inhibition: Research indicates that pyrimidine derivatives, which share structural similarities with the target compound, are effective as inhibitors of RET kinase . RET kinase is crucial in driving thoracic cancers, including thyroid cancer and non-small cell lung cancer . The "4-methylsulfonylphenyl group" has shown good activity with better inhibition, suggesting that "this compound" could be valuable in developing RET inhibitors .
  • VEGFR2 Inhibition: Pyrimidine derivatives are useful as VEGFR2 inhibitors . Therefore, "this compound" may have applications in studies related to angiogenesis and cancer .
  • HIV Integrase Inhibition: N-substituted hydroxypyrimidinone carboxamides are described as inhibitors of HIV integrase and inhibitors of HIV replication . The structural similarity of "this compound" to these compounds suggests it could be explored for its potential antiviral properties .

Molecular Interactions

  • Hydrogen Bonding: Research has shown that hydrogen bonds are crucial for anchoring inhibitors in the RET pocket . The presence of nitrogens in the pyrimidine core of similar compounds facilitates hydrogen bonding with hinge residues, which is vital for their inhibitory activity .

Relevance of Methylsulfonylphenyl Group

  • The "4-methylsulfonylphenyl group" is highlighted as showing the best inhibition among the seven substitutions tried in the region, indicating its significance in the compound's activity .

Mechanism of Action

The mechanism of action of 6-hydroxy-N-(4-(methylsulfonyl)phenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the carboxamide group can form hydrogen bonds with biological molecules, influencing their activity. The methylsulfonyl phenyl group may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Ethoxy-N-(4-(Methylsulfonyl)Phenyl)Pyrimidine-4-Carboxamide

  • Molecular Formula : C₁₄H₁₅N₃O₄S
  • Molecular Weight : 321.35 g/mol
  • Key Structural Difference : Replacement of the hydroxy group at the pyrimidine 6-position with an ethoxy group.
  • Reduced hydrogen-bonding capacity at the 6-position may alter target interaction (e.g., kinase active-site binding).
  • Synthetic Relevance : Ethoxy derivatives are often used as intermediates or prodrugs to enhance metabolic stability.

6-Hydroxy-N-(2-(1-Methyl-6-Oxo-1,6-Dihydropyridazin-3-yl)Phenyl)Pyrimidine-4-Carboxamide

  • Molecular Formula : C₁₆H₁₃N₅O₃
  • Molecular Weight : 323.31 g/mol
  • Key Structural Differences: The methylsulfonylphenyl group is replaced with a 2-(1-methyl-6-oxodihydropyridazin-3-yl)phenyl substituent. The dihydropyridazinone moiety introduces a planar, electron-deficient heterocycle.
  • Impact on Properties: The dihydropyridazinone group may enhance π-π stacking with aromatic residues in target proteins. The ortho-substitution on the phenyl ring could sterically hinder binding compared to the para-substituted methylsulfonyl analog.

Patent-Disclosed Methylsulfonylphenyl Derivatives

These structures suggest:

  • Methylsulfonyl as a Pharmacophore : The sulfonyl group’s electron-withdrawing properties may enhance binding to polar pockets in enzymes (e.g., cyclooxygenase-2).

Comparative Data Table

Property Target Compound 6-Ethoxy Analog Dihydropyridazinone Analog
Molecular Formula C₁₃H₁₂N₃O₄S C₁₄H₁₅N₃O₄S C₁₆H₁₃N₅O₃
Molecular Weight (g/mol) 314.32 321.35 323.31
Key Substituent 6-Hydroxy, 4-(methylsulfonyl) 6-Ethoxy, 4-(methylsulfonyl) 6-Hydroxy, dihydropyridazinone
Hydrogen-Bond Donors 2 (OH, NH) 1 (NH) 3 (OH, NH, C=O)
logP (Predicted) ~1.2 (moderate polarity) ~2.1 (higher lipophilicity) ~0.8 (polar due to dihydropyridazinone)

Research Findings and Implications

  • Bioactivity Trends: Methylsulfonyl groups (as in the target compound and Ethoxy analog) are associated with anti-inflammatory activity, possibly via COX-2 inhibition . The dihydropyridazinone analog’s heterocycle may favor kinase inhibition due to planar aromatic interactions .
  • Metabolic Stability : Ethoxy substitution (as in ) could reduce first-pass metabolism compared to the hydroxy group, which may undergo glucuronidation.
  • Synthetic Challenges : Introducing a hydroxy group (as in the target compound) requires protection-deprotection strategies, increasing synthetic complexity versus ethoxy derivatives.

Biological Activity

6-Hydroxy-N-(4-(methylsulfonyl)phenyl)pyrimidine-4-carboxamide, also known by its IUPAC name N-(4-methylsulfonylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide, is a pyrimidine derivative with potential biological activities. This compound has garnered interest due to its structural features that suggest various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C12H11N3O4S
  • Molecular Weight : 293.3 g/mol
  • CAS Number : 2034255-33-7

The presence of a hydroxyl group at position 6 and a carboxamide group at position 4 indicates potential for hydrogen bonding, which is crucial in biological interactions. The methylsulfonyl group may enhance solubility and polarity, influencing its biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity of Pyrimidine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHT2923.30Induction of apoptosis
Compound BOVCAR-331.50Inhibition of cell cycle progression
This compoundMCF7TBDTBD

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects. The ability to modulate cytokine production and inhibit inflammatory pathways could be linked to its activity. Research into related compounds indicates that modifications to the pyrimidine structure can enhance anti-inflammatory properties.

Antimicrobial Activity

Pyrimidine derivatives have also shown promise as antimicrobial agents. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, although specific data on this compound is limited.

Case Studies

  • Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrimidine derivatives, highlighting the importance of substituents on the phenyl ring for enhancing cytotoxicity against cancer cells.
  • Anti-inflammatory Mechanisms : Research conducted on similar compounds demonstrated their ability to inhibit NF-kB signaling pathways, leading to decreased expression of pro-inflammatory cytokines.

Q & A

Q. Q1. What are the optimal synthetic routes for 6-hydroxy-N-(4-(methylsulfonyl)phenyl)pyrimidine-4-carboxamide, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves multi-step protocols, such as:

Core Pyrimidine Formation: Cyclocondensation of thiourea derivatives with β-keto esters under acidic conditions (e.g., H₂SO₄ catalysis) to form the pyrimidine ring .

Functionalization: Sulfonylation at the para-position of the phenyl group using methylsulfonyl chloride in anhydrous DMF, followed by carboxamide coupling via EDC/HOBt-mediated reactions .

Optimization: Use Design of Experiments (DOE) to screen variables (temperature, solvent polarity, catalyst loading). Computational reaction path searches (e.g., density functional theory) can predict intermediates and transition states, reducing trial-and-error .

Q. Q2. How can spectroscopic and chromatographic techniques be combined to characterize this compound and its impurities?

Methodological Answer:

  • NMR: Assign peaks using ¹H/¹³C NMR with DEPT-135 to resolve the hydroxy-pyrimidine and sulfonylphenyl groups. Compare with DFT-calculated chemical shifts for ambiguous signals .
  • HPLC-MS: Use reverse-phase C18 columns (ACN/0.1% formic acid gradient) coupled with high-resolution MS to detect impurities (e.g., des-methyl sulfonyl byproducts) .
  • XRD: Single-crystal X-ray diffraction confirms stereoelectronic effects of the sulfonyl group on molecular planarity .

Advanced Research Questions

Q. Q3. How can contradictory bioactivity data (e.g., enzyme inhibition vs. cellular assays) for this compound be resolved?

Methodological Answer:

  • Mechanistic Studies: Perform kinetic assays (e.g., stopped-flow spectroscopy) to distinguish between competitive/non-competitive inhibition.
  • Membrane Permeability: Use PAMPA assays to evaluate passive diffusion, as poor cellular uptake may explain discrepancies between in vitro enzyme and cell-based results .
  • Metabolite Profiling: Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) to identify active/inactive metabolites interfering with assays .

Q. Q4. What computational strategies are effective for predicting the binding mode of this compound to ATP-dependent targets (e.g., kinases)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with flexible side chains in the kinase active site. Validate with MD simulations (NAMD/GROMACS) to assess binding stability over 100 ns .
  • Pharmacophore Modeling: Align electrostatic potentials of the sulfonyl and hydroxy groups with kinase hinge regions (e.g., EGFR or Aurora kinases) .
  • Free Energy Perturbation (FEP): Quantify ΔΔG for mutations in the ATP-binding pocket to prioritize synthetic analogs .

Q. Q5. How can solvent effects and pH influence the compound’s stability during long-term storage?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to accelerated conditions (40°C/75% RH, pH 1–13) and monitor degradation via UPLC-PDA.
  • Stabilizers: Add antioxidants (e.g., BHT) in non-polar solvents (e.g., DMSO) to prevent radical-mediated oxidation of the hydroxy group .
  • pH-Dependent Solubility: Use Henderson-Hasselbalch calculations to identify optimal buffers (e.g., phosphate pH 7.4 for aqueous stability) .

Experimental Design & Data Analysis

Q. Q6. How to design a SAR study for derivatives of this compound targeting dual kinase/phosphatase inhibition?

Methodological Answer:

  • Scaffold Modifications: Synthesize analogs with:
    • Variants: Replace sulfonyl with phosphoryl or carbonyl groups.
    • Substituents: Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl para-position to enhance target affinity .
  • High-Throughput Screening: Use TR-FRET assays for kinase inhibition (e.g., JAK2) and malachite green assays for phosphatase activity (e.g., PTP1B) .
  • Multivariate Analysis: Apply PCA to correlate structural descriptors (Hammett σ, logP) with bioactivity clusters .

Q. Q7. What statistical methods are recommended for analyzing dose-response contradictions in cytotoxicity assays?

Methodological Answer:

  • Nonlinear Regression: Fit data to a four-parameter logistic model (IC₅₀ ± 95% CI) using GraphPad Prism.
  • Outlier Detection: Apply Grubbs’ test to exclude anomalous replicates caused by precipitation at high concentrations .
  • Bayesian Hierarchical Modeling: Account for inter-experiment variability when pooling data from multiple labs .

Data Contradiction & Validation

Q. Q8. How to address conflicting crystallography data regarding the protonation state of the pyrimidine hydroxy group?

Methodological Answer:

  • Neutron Diffraction: Resolve proton positions unambiguously (if crystalline samples are available) .
  • Solid-State NMR: Compare ¹⁵N CP/MAS spectra with computed chemical shifts for N-protonated vs. O-protonated tautomers .
  • pH Titration in Solution: Monitor UV-Vis absorbance shifts (250–300 nm) to determine pKa and dominant tautomer .

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